molecular formula C8H9F B11823057 (2-Fluoroethyl)benzene CAS No. 458-87-7

(2-Fluoroethyl)benzene

Cat. No.: B11823057
CAS No.: 458-87-7
M. Wt: 124.15 g/mol
InChI Key: VEEYKGRLIXCNCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluoroethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with 2-fluoroethanol in the presence of a strong acid catalyst. Another method includes the use of Friedel-Crafts alkylation, where benzene reacts with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.

    Biology: It serves as a building block in the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-fluoroethyl)benzene involves its interaction with molecular targets through its fluoroethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoroethyl)benzene is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its non-fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .

Properties

CAS No.

458-87-7

Molecular Formula

C8H9F

Molecular Weight

124.15 g/mol

IUPAC Name

2-fluoroethylbenzene

InChI

InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

VEEYKGRLIXCNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCF

Origin of Product

United States

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